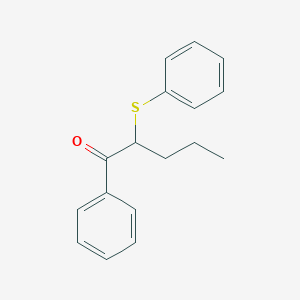![molecular formula C14H12N2O4 B14606647 2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 58285-75-9](/img/structure/B14606647.png)
2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one is a versatile organic compound with significant applications in various fields. It is known for its vibrant orange to red colors, making it desirable for dyeing textiles, leather goods, and paper products . This compound serves as an intermediate for organic synthesis in the production of dyes, pharmaceuticals, and specialty chemicals .
Preparation Methods
The synthesis of 2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions often involve reagents like sodium borohydride, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:
Biology: The compound’s reactivity makes it valuable for studying biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways. The compound’s small molecular size allows it to induce the enzyme CYP1A2, which plays a role in the metabolism of various substances . The compound’s effects are mediated through its ability to participate in diverse chemical reactions, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one can be compared with similar compounds such as:
2-Methoxy-4-nitroaniline: This compound shares similar structural features and applications but differs in its specific reactivity and uses.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with distinct properties and applications in organic synthesis.
The uniqueness of this compound lies in its specific reactivity and versatility, making it valuable for a wide range of applications in research and industry.
Properties
CAS No. |
58285-75-9 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-methoxy-4-[(4-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H12N2O4/c1-20-14-8-10(2-7-13(14)17)9-15-11-3-5-12(6-4-11)16(18)19/h2-9,17H,1H3 |
InChI Key |
QZTUBNKNQLBQCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
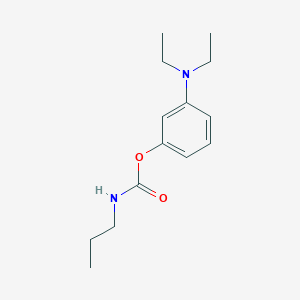
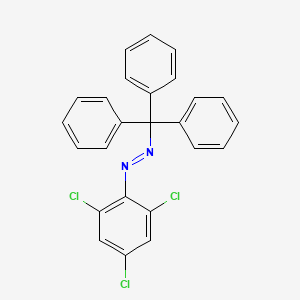
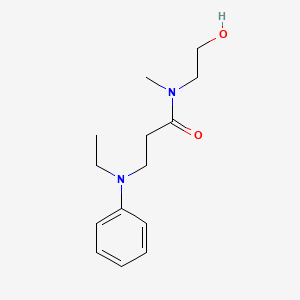
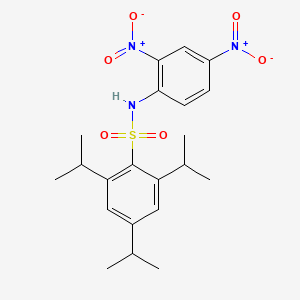

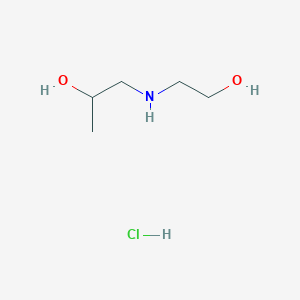
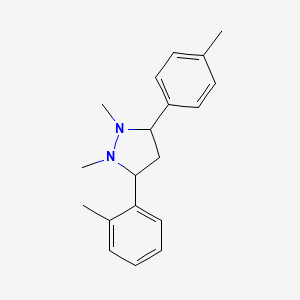
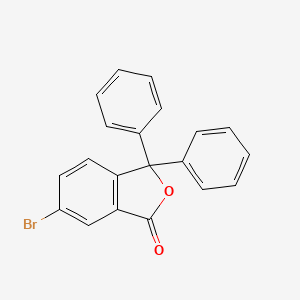
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
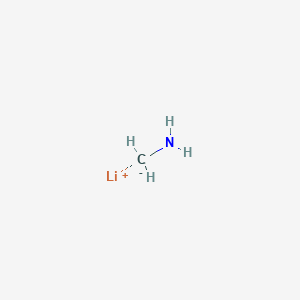
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
